molecular formula C7H5ClN2O B11723291 5-Chloro-6-methoxypyridine-3-carbonitrile

5-Chloro-6-methoxypyridine-3-carbonitrile

Cat. No.: B11723291
M. Wt: 168.58 g/mol
InChI Key: XGYINLFOQMNCBS-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxypyridine-3-carbonitrile is an organic compound with the molecular formula C7H5ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methoxypyridine-3-carbonitrile typically involves the condensation of chalcones with malononitrile in a basic medium. This process yields a variety of methoxypyridine derivatives, including this compound . The reaction conditions often involve the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same basic principles but may include additional steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxypyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under heating conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the pyridine ring.

Scientific Research Applications

5-Chloro-6-methoxypyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-methoxypyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

5-chloro-6-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C7H5ClN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,1H3

InChI Key

XGYINLFOQMNCBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C#N)Cl

Origin of Product

United States

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